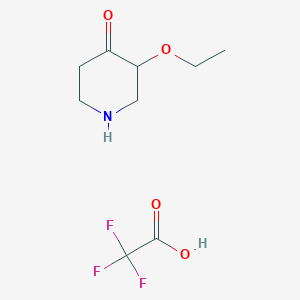

3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry .

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structure and target .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid typically involves the reaction of piperidin-4-one with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

化学反应分析

Types of Reactions: 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

3-Ethoxypiperidin-4-one is a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

- Pharmaceutical Development : The compound has been investigated for its role in developing new therapeutic agents targeting neurological disorders and pain management. Its derivatives have shown promise in preclinical studies for their analgesic properties.

- Case Study : A study highlighted the synthesis of derivatives of 3-Ethoxypiperidin-4-one that exhibited significant activity against certain cancer cell lines. This was achieved through structural modifications that improved their binding affinity to specific biological targets.

Organic Synthesis

The combination of 3-Ethoxypiperidin-4-one with 2,2,2-trifluoroacetic acid has been utilized in various organic synthesis processes.

- Reactions and Transformations : Trifluoroacetic acid acts as an effective solvent and catalyst in numerous organic transformations. It facilitates reactions such as esterification and condensation, leading to high yields of desired products.

- Synthesis Methodology : One notable methodology involves the use of trifluoroacetic acid as a catalyst in one-pot reactions to synthesize complex organic molecules efficiently. This approach simplifies the reaction process and reduces the need for extensive purification steps.

| Reaction Type | Role of Trifluoroacetic Acid | Outcome |

|---|---|---|

| Esterification | Catalyst | High yield of esters |

| Condensation | Solvent | Formation of fused rings |

| Organic Transformations | Catalyst | Enhanced reaction rates |

Catalytic Applications

Trifluoroacetic acid is recognized for its catalytic properties in various chemical reactions.

- Catalytic Efficiency : The compound has been shown to catalyze reactions under mild conditions, making it a valuable tool in synthetic organic chemistry. Its ability to stabilize intermediates enhances reaction pathways that would otherwise be less favorable.

- Case Study : Research demonstrated that using trifluoroacetic acid in oxidative self-condensation reactions significantly increased product yields compared to traditional methods. This showcases its utility as a catalyst in synthesizing complex organic frameworks.

Environmental Considerations

The use of trifluoroacetic acid raises environmental concerns due to its persistence and potential toxicity. Therefore, research is ongoing to develop greener alternatives or methods to mitigate its environmental impact while retaining its effectiveness in synthetic applications.

相似化合物的比较

3-Methoxypiperidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

4-Piperidone: Lacks the ethoxy and trifluoroacetic acid groups, making it less versatile.

2,2,2-Trifluoroethanol: Contains the trifluoro group but lacks the piperidinone structure.

Uniqueness: 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid stands out due to its combination of the ethoxy group and trifluoroacetic acid, which imparts unique chemical and physical properties. This combination enhances its reactivity and makes it suitable for a wide range of applications .

生物活性

3-Ethoxypiperidin-4-one; 2,2,2-trifluoroacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a piperidinone structure with an ethoxy group and is associated with trifluoroacetic acid (TFA). The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O₂ |

| Molecular Weight | 236.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents; limited in water |

Biological Activity

The biological activity of 3-Ethoxypiperidin-4-one; TFA has been evaluated in several studies, highlighting its potential as an antibacterial and antiviral agent.

Antibacterial Activity

Research indicates that compounds containing the trifluoroacetate moiety exhibit significant antibacterial properties. A study demonstrated that derivatives of trifluoroacetate salts showed promising activity against various bacterial strains, including resistant strains. The presence of TFA was found to enhance the stability and efficacy of the antibacterial agents tested .

Cytotoxicity Studies

The cytotoxic effects of 3-Ethoxypiperidin-4-one; TFA were assessed using various cell lines. Results indicated that while some derivatives showed cytotoxic effects, others maintained a favorable safety profile. This variability highlights the importance of structural modifications in optimizing therapeutic efficacy while minimizing toxicity .

Case Studies

- Antibacterial Evaluation : In a focused case study, an alkyl guanidino urea compound was synthesized as a trifluoroacetate salt. The antibacterial activity was compared against its hydrochloride counterpart, revealing similar profiles but highlighting the role of counterions in influencing biological activity .

- Cytotoxicity Assessment : A study involving the evaluation of cytotoxicity across different cell lines showed that modifications to the piperidinone structure could significantly alter the compound's safety profile. Compounds with higher lipophilicity exhibited increased cytotoxicity, necessitating careful optimization during drug development .

The mechanism by which 3-Ethoxypiperidin-4-one; TFA exerts its biological effects involves interaction with specific molecular targets within microbial cells. The trifluoromethyl group appears to enhance binding affinity to bacterial enzymes, disrupting their function and leading to cell death. Additionally, TFA may facilitate the penetration of the compound through lipid membranes due to its lipophilic nature .

Synthesis and Applications

The synthesis of 3-Ethoxypiperidin-4-one; TFA typically involves multi-step organic reactions. Trifluoroacetic acid serves as a potent reagent in these syntheses, aiding in the formation of various derivatives that can be screened for biological activity.

Synthetic Route Overview

- Starting Materials : Piperidine derivatives are reacted with ethyl halides to introduce the ethoxy group.

- Formation of Trifluoroacetate : The final product is often obtained by treating the piperidinone with TFA under controlled conditions.

属性

IUPAC Name |

3-ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOVOQECCPYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCCC1=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。